molecular formula C11H14N6 B1482014 2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098070-56-3

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1482014
CAS No.: 2098070-56-3
M. Wt: 230.27 g/mol
InChI Key: SXXVCIPEUMXVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C11H14N6 and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 2098132-86-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

Anticancer Activity

Recent studies suggest that compounds with similar structural motifs exhibit anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that pyrazole-based compounds could effectively reduce cell viability in breast cancer cell lines by triggering programmed cell death mechanisms .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may act by:

  • Inhibiting key enzymes involved in cellular metabolism.
  • Interfering with DNA replication in cancer cells.
  • Modulating immune responses , enhancing the body's ability to fight infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFocusFindings
Study AAnticancerInduced apoptosis in breast cancer cells; reduced cell viability by 50% at 10 µM concentration.
Study BAntimicrobialEffective against E. coli and S. aureus; minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CMechanismSuggested inhibition of topoisomerase enzymes, crucial for DNA replication in cancer cells.

Properties

IUPAC Name

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-8-5-9(10-6-14-3-4-15-10)16-17(8)7-11(12)13/h3-6H,2,7H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVCIPEUMXVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.